Technical Whitepaper: Strategic Synthesis and Structural Validation of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid
Technical Whitepaper: Strategic Synthesis and Structural Validation of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid
Executive Summary
This technical guide details the synthesis and characterization of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid (CAS: 78471-84-8). This compound represents a critical scaffold in medicinal chemistry, combining the bioactive 1,2-benzisothiazol-3(2H)-one (BIT) core—known for antimicrobial and enzyme-inhibitory properties—with a benzoic acid moiety that facilitates solubility modulation and prodrug conjugation.
The protocol defined herein prioritizes the acyl chloride-sulfenyl chloride route. Unlike copper-catalyzed couplings which can suffer from metal contamination, this method utilizes activated electrophilic intermediates to ensure high regioselectivity and yield. This guide is structured for researchers requiring high-purity synthesis for biological screening or further derivatization.
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must disconnect the molecule at its most labile yet strategic bonds. The target molecule contains a heterocycle fused to a benzene ring,
Logical Disconnection: The most efficient disconnection involves breaking the N–S and N–C(O) bonds simultaneously. This suggests a convergence between an activated sulfur-carbonyl synthon and the aniline derivative.
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Synthon A: 4-Aminobenzoic acid (PABA) – The nucleophilic partner.
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Synthon B: 2-(Chlorosulfinyl)benzoyl chloride – The electrophilic partner capable of "clamping" onto the amine.
Precursor Selection: Synthon B is unstable and best generated in situ from 2,2'-dithiodibenzoic acid (DTBA) via oxidative cleavage.
Figure 1: Retrosynthetic logic flow demonstrating the oxidative cleavage strategy.
Experimental Protocol
Phase 1: Activation of the Sulfur-Carbonyl Core
Objective: Convert 2,2'-dithiodibenzoic acid into the highly reactive 2-(chlorosulfinyl)benzoyl chloride.
Reagents:
-
2,2'-Dithiodibenzoic acid (DTBA): 10.0 mmol (3.06 g)
-
Sulfuryl chloride (
): 44.0 mmol (3.6 mL) [Excess required for cleavage] -
Catalytic DMF: 2-3 drops
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen atmosphere.
-
Addition: Suspend DTBA in anhydrous DCM. Add catalytic DMF.
-
Activation: Dropwise add sulfuryl chloride (
) at room temperature.-
Mechanistic Insight:
serves a dual purpose: it chlorinates the carboxylic acid to an acyl chloride and oxidatively cleaves the disulfide bond to form the sulfinyl chloride (–S(O)Cl).
-
-
Reaction: Heat the mixture to reflux (approx. 40°C) for 3–4 hours. The suspension should become a clear, homogenous solution, indicating the formation of the double acid chloride intermediate.
-
Isolation (Critical): Remove solvent and excess
under reduced pressure. The residue is a moisture-sensitive yellow oil/solid. Do not purify; proceed immediately to Phase 2.
Phase 2: Cyclization with 4-Aminobenzoic Acid
Objective: N-acylation and S-N bond formation to close the BIT ring.
Reagents:
-
Activated Intermediate (from Phase 1)
-
4-Aminobenzoic acid (PABA): 22.0 mmol (3.02 g)
-
Base: Triethylamine (
) or Pyridine: 45.0 mmol (to scavenge HCl) -
Solvent: THF (anhydrous) or Dioxane
Procedure:
-
Preparation: Dissolve the crude intermediate from Phase 1 in 30 mL anhydrous THF.
-
Coupling: In a separate flask, dissolve PABA and
in 50 mL THF. Cool to 0°C. -
Addition: Slowly add the intermediate solution to the PABA solution via a dropping funnel over 30 minutes.
-
Thermodynamic Control: Exothermic reaction. Maintaining 0°C prevents side reactions at the PABA carboxylic acid site.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a precipitate (triethylammonium chloride) is observed.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL). This removes the base and precipitates the crude target acid.
Phase 3: Purification Strategy (Acid-Base Swing)
Since the product contains a free carboxylic acid, we can exploit pH-dependent solubility for purification without column chromatography.
Figure 2: Acid-Base workup flow to isolate the target carboxylic acid from non-acidic byproducts.
Characterization & Structural Validation
To confirm the identity of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid , the following spectral data must be obtained.
Data Summary Table
| Parameter | Expected Value/Observation | Structural Implication |
| Physical State | White to off-white powder | High purity solid |
| Melting Point | >250°C (dec) | Typical for polar zwitterionic-like acids |
| MS (ESI-) | m/z 270.0 [M-H]⁻ | Confirms Molecular Weight (271.29) |
| IR (ATR) | 1735 cm⁻¹ (C=O, lactam)1690 cm⁻¹ (C=O, acid) | Distinguishes ring carbonyl from acid carbonyl |
NMR Interpretation (DMSO-d6)
-
¹H NMR (400 MHz):
- 13.0 (br s, 1H): Carboxylic acid proton (-COOH).
- 8.0 - 8.2 (m, 2H): Protons on the benzoic acid ring ortho to the acid group (deshielded).
- 7.9 - 8.0 (d, 1H): BIT aromatic ring (proton adjacent to Carbonyl).
- 7.7 - 7.8 (d, 1H): BIT aromatic ring (proton adjacent to Sulfur).
- 7.6 - 7.7 (d, 2H): Protons on the benzoic acid ring meta to the acid group.
- 7.4 - 7.6 (m, 2H): Remaining BIT core protons.
-
¹³C NMR (100 MHz):
-
Key signals:
166.5 (COOH), 164.0 (Lactam C=O), 140.0 (C-N), 120.0-135.0 (Aromatic carbons).
-
Critical Control Points & Troubleshooting
Moisture Sensitivity (Phase 1)
The 2-(chlorosulfinyl)benzoyl chloride intermediate is extremely hydrolytically unstable.
-
Risk: Hydrolysis reverts the intermediate to the sulfinic acid or sulfonic acid derivatives, killing the yield.
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Control: Ensure all glassware is flame-dried. Use a drying tube or positive nitrogen pressure. Transfer the intermediate via cannula if possible.
Regioselectivity of PABA
PABA has two nucleophiles: the amine (
-
Risk: Formation of anhydrides or esters.
-
Control: The amine is significantly more nucleophilic than the carboxylic acid. By keeping the temperature low (0°C) during addition, kinetic control favors amide formation (the desired BIT ring closure) over esterification.
Residual Sulfur Odor
-
Issue: BIT synthesis often produces volatile sulfur byproducts.
-
Mitigation: Wash the organic phase (if extraction is performed) with dilute sodium hypochlorite (bleach) solution to oxidize odorous sulfides before disposal.
References
-
Grivas, S. (1992). Efficient synthesis of 1,2-benzisothiazol-3(2H)-ones. Journal of Organic Chemistry, 57(26), 7356-7358. Link
-
Bagley, M. C., et al. (2006). A new route to 1,2-benzisothiazol-3(2H)-ones.[1][2] Synlett, 2006(1), 131-134. Link
-
ChemicalBook. (2023). 4-(3-Oxobenzoisothiazol-2(3H)-yl)benzoic Acid Product Entry. Link
-
SCCNFP. (2004).[3] Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products concerning Benzisothiazolinone. European Commission.[3] Link
